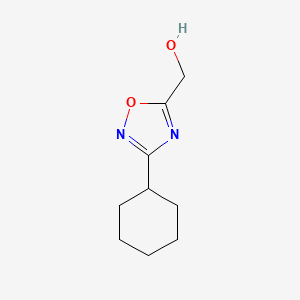
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol is an organic compound with the molecular formula C9H14N2O2. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
The synthesis of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in inflammation and microbial cell wall synthesis .
Comparison with Similar Compounds
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less stable and often used in theoretical studies.
The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H14N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h7,12H,1-6H2 |
InChI Key |
BUPURFUFFWVBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















